Enhanced Antiproliferative Potency in Selenylated Imidazo[1,2-a]pyridine Derivatives Against Breast Cancer Cells
In a comparative study of selenylated imidazo[1,2-a]pyridine derivatives, the analog containing a (2-methoxyphenyl)selanyl moiety (IP-Se-06) demonstrated superior antiproliferative activity against the MCF-7 breast cancer cell line compared to its close structural relative with a naphthalene-1-ylselanyl group (IP-Se-05) [1]. IP-Se-06 achieved a 2.08-fold lower IC50 value and induced less necrosis, indicating a more favorable mechanism of cell death primarily via apoptosis [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.5 μM (as IP-Se-06) |
| Comparator Or Baseline | IC50 = 26.0 μM (IP-Se-05) |
| Quantified Difference | 2.08-fold improvement (lower IC50) |
| Conditions | MCF-7 human breast cancer cell line |
Why This Matters
This data provides direct, head-to-head quantitative evidence that the 2-methoxyphenyl modification yields a measurable enhancement in in vitro antiproliferative potency and a more desirable apoptotic profile compared to a structurally similar analog, making it a superior starting point for developing breast cancer therapeutics.
- [1] Almeida, G. M., et al. (2018). Novel selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy: Inhibition of cell proliferation by Akt-mediated regulation, DNA cleavage and apoptosis. European Journal of Medicinal Chemistry, 158, 255-268. View Source
